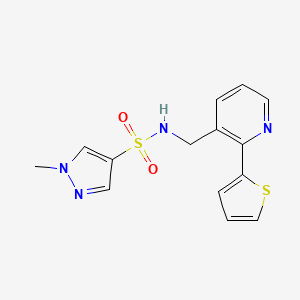

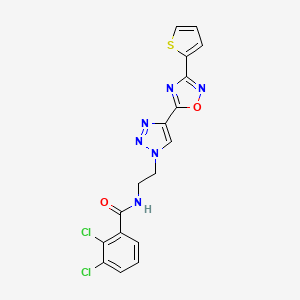

![molecular formula C24H22FN5O2S B3011379 N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203264-28-1](/img/structure/B3011379.png)

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" is a derivative of thiazolo[4,5-d]pyridazinone, which is a class of compounds known for their potential biological activities. This particular compound has not been directly mentioned in the provided papers, but its structure suggests that it may have similar properties to the compounds discussed in the papers, such as anticancer activity and kinase inhibitory activity.

Synthesis Analysis

The synthesis of related thiazolo[4,5-d]pyridazinone derivatives typically involves the reaction of substituted thiazol-4-carboxylates with hydrazine, yielding compounds with various substituents at the N-position, such as pyrrolidino, piperidino, or morpholino groups . These reactions are generally high-yielding, with yields ranging from 78% to 87%. Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with appropriate modifications to introduce the 3-fluorophenyl and piperidin-1-yl groups.

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyridazinone derivatives is characterized by the presence of a thiazole ring fused to a pyridazinone moiety. Substituents on the thiazole and pyridazinone rings, such as phenyl or fluorophenyl groups, can significantly influence the biological activity of these compounds. The piperidin-1-yl group attached to the pyridazinone ring is a common feature in these molecules and is known to contribute to their biological activity .

Chemical Reactions Analysis

The thiazolo[4,5-d]pyridazinone core is a versatile scaffold that can undergo various chemical reactions to introduce different functional groups. The presence of the acetamide group suggests potential for further derivatization, as seen in the synthesis of N-benzyl-substituted acetamide derivatives, which were evaluated for Src kinase inhibitory activities . The fluorine atom on the phenyl ring could also influence the reactivity of the compound, potentially affecting its binding to biological targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" are not provided, related compounds in this class typically exhibit properties that make them suitable for biological studies. For instance, the solubility, stability, and lipophilicity of these compounds can be tailored by modifying the substituents on the thiazole and pyridazinone rings, which can affect their pharmacokinetic and pharmacodynamic profiles .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide and its derivatives have been researched for anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide, finding significant anti-inflammatory activities in some of the compounds (Sunder & Maleraju, 2013).

Biological Activity and Synthesis

Further research has focused on synthesizing novel compounds and evaluating their biological activities. For instance, Demchenko et al. (2015) synthesized a series of new compounds and tested them for in vivo analgesic and anti-inflammatory activities, confirming their structures through various spectroscopy methods (Demchenko et al., 2015).

Antimicrobial and Anticancer Properties

These compounds have also been studied for their antimicrobial and anticancer properties. Sathe et al. (2011) reported on the synthesis of fluorinated benzothiazolo imidazole compounds showing promising antimicrobial activity (Sathe et al., 2011). Additionally, Ding et al. (2012) explored compounds with imidazo[2,1-b]thiazole scaffolds for cytotoxicity against human cancer cell lines, finding potential in certain derivatives (Ding et al., 2012).

Src Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and evaluated them for Src kinase inhibitory activities, demonstrating potential anticancer properties (Fallah-Tafti et al., 2011).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2S/c25-17-10-7-11-18(14-17)26-19(31)15-30-23(32)21-22(20(28-30)16-8-3-1-4-9-16)33-24(27-21)29-12-5-2-6-13-29/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPNHUSAFLTZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3011300.png)

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3011316.png)

![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)